molecular formula C7H3BrF4 B104348 2-Bromo-3,4,5,6-tetrafluorotoluene CAS No. 16583-13-4

2-Bromo-3,4,5,6-tetrafluorotoluene

Cat. No.: B104348
CAS No.: 16583-13-4
M. Wt: 243 g/mol
InChI Key: XPQFIPQOSFSBOD-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H3BrF4. It is a derivative of toluene where the methyl group is substituted with bromine and four fluorine atoms. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5,6-tetrafluorotoluene typically involves a multi-step reaction. One common method starts with 1,2,3,4-tetrafluorobenzene. The first step involves bromination using bromine (Br2) in the presence of sulfur trioxide (SO3) and sulfuric acid (H2SO4). This is followed by a Grignard reaction using magnesium (Mg) in tetrahydrofuran (THF), and subsequent bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring safety and environmental compliance during production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3,4,5,6-tetrafluorotoluene exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4,5,6-tetrafluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple fluorine atoms makes it particularly useful in the synthesis of complex fluorinated compounds and materials with specialized applications.

Properties

IUPAC Name

1-bromo-2,3,4,5-tetrafluoro-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQFIPQOSFSBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590721
Record name 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-13-4
Record name 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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